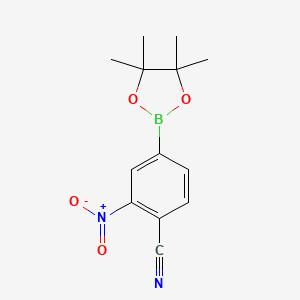
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as NBDA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, and it has shown promising results in several research applications.
Scientific Research Applications
Synthesis and Characterization
In the realm of organic chemistry, benzonitrile derivatives have been synthesized and characterized through various studies. For instance, Qing-mei Wu and colleagues (2021) focused on the synthesis and crystal structure studies of benzonitrile derivatives. They employed spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) for characterization, and X-ray diffraction confirmed the single crystals of the title compounds. Their research indicated that the molecular structures optimized by DFT calculations were consistent with the crystal structure determined by X-ray diffraction, demonstrating the utility of these compounds in understanding molecular conformation and structure-property relationships (Wu et al., 2021).
Catalytic Activity and Chemical Reactions
The catalytic activities of metallophthalocyanines derived from benzonitrile and their implications in oxidation reactions have been explored. A study by Metin Özer and colleagues (2009) introduced novel Co(II) and Pd(II)-perfluoroalkylphthalocyanine complexes synthesized from benzonitrile derivatives. These complexes were tested as catalysts for benzyl alcohol oxidation, revealing the potential of benzonitrile derivatives in facilitating oxidation reactions, which are crucial in the synthesis of various organic compounds and materials (Özer et al., 2009).
Electronic and Optical Properties
The electronic and optical properties of benzonitrile derivatives have also been a subject of interest, particularly in the context of molecular electronic devices. A study by Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in an electronic device, which exhibited negative differential resistance and a significant on-off peak-to-valley ratio. This research underscores the potential of benzonitrile derivatives in the development of molecular electronics and optoelectronic devices (Chen et al., 1999).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
properties
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-15)11(7-10)16(17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZHLYDQNKIINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

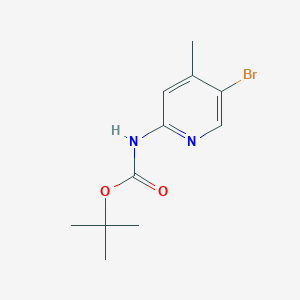
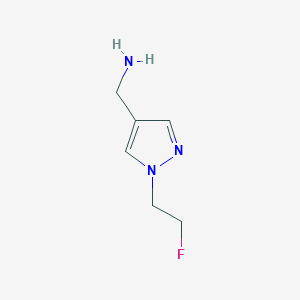
![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)
![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2700511.png)
![2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2700512.png)
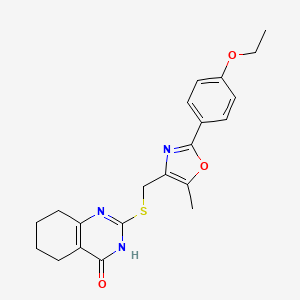
![N-(4-bromo-2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2700515.png)
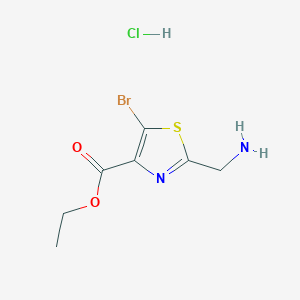
![5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2700517.png)
![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

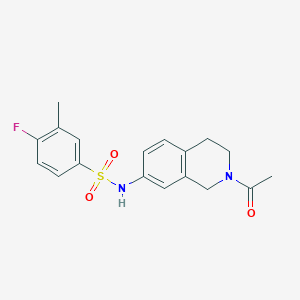
![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2700525.png)
![1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2700526.png)